molecular formula C8H3F4N B108081 2-Fluoro-6-(trifluoromethyl)benzonitrile CAS No. 133116-83-3

2-Fluoro-6-(trifluoromethyl)benzonitrile

Cat. No.: B108081
CAS No.: 133116-83-3
M. Wt: 189.11 g/mol
InChI Key: OGQYJDHTHFAPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(trifluoromethyl)benzonitrile typically involves a multi-step process. One common method includes the nitration of a fluorinated aromatic compound followed by a cyanation reaction. For example, starting with 2-fluoro-6-(trifluoromethyl)benzaldehyde, the compound can be converted to the corresponding benzonitrile through a reaction with hydroxylamine hydrochloride and sodium acetate in an organic solvent .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as nitration, reduction, and cyanation, with careful control of temperature, pressure, and reagent concentrations to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)benzonitrile is used extensively in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)benzonitrile involves its interaction with various molecular targets. For instance, in medicinal chemistry, it may act as a building block for compounds that inhibit specific enzymes or receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecules, allowing for better interaction with biological targets .

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzonitrile
  • 4-Fluoro-3-(trifluoromethyl)benzonitrile
  • 2-Fluoro-6-(trifluoromethyl)benzaldehyde

Comparison: 2-Fluoro-6-(trifluoromethyl)benzonitrile is unique due to the position of the fluorine and trifluoromethyl groups on the aromatic ring. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQYJDHTHFAPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157959
Record name 2-Fluoro-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133116-83-3
Record name 2-Fluoro-6-(trifluoromethyl)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133116833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-(trifluoromethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-Fluoro-6-(trifluoromethyl)benzonitrile
Reactant of Route 4
2-Fluoro-6-(trifluoromethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-Fluoro-6-(trifluoromethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-Fluoro-6-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.